4-(2-Methyl-4-pyridyl)benzonitrile
Overview
Description
“4-(2-Methyl-4-pyridyl)benzonitrile” is a chemical compound with the molecular formula C13H10N2 . It has a molecular weight of 194.24 . The IUPAC name for this compound is 4-(2-methyl-4-pyridinyl)benzonitrile .
Molecular Structure Analysis
The InChI code for “4-(2-Methyl-4-pyridyl)benzonitrile” is 1S/C13H10N2/c1-10-8-13(6-7-15-10)12-4-2-11(9-14)3-5-12/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-(2-Methyl-4-pyridyl)benzonitrile” has a melting point of 114-115°C .Scientific Research Applications
Coordination Chemistry and Material Science
- Complex Formation and Antitumor Activity : A tridentate NNN ligand synthesized from 4-(2-bromoacetyl)benzonitrile showed potential antitumor activity against U937 human monocytic cells. Its cobalt(II) complex demonstrated similar activity, indicating its promise in medicinal chemistry and coordination complexes' role in therapeutic applications (Bera et al., 2021).
- Zwitterionic Complexes : Research involving pyridyl and benzonitrile derivatives led to the formation of rare zwitterionic complexes with platinum(II) and palladium(II), showcasing the adaptability of such compounds in forming structurally unique coordination entities with potential applications in material science and catalysis (Viola et al., 2018).
Photophysical Studies
- Fluorescence and Emission Tuning : A study involving cadmium coordination polymers with ligands related to pyridyl-benzonitrile derivatives showcased the ability to tune fluorescent emission from blue to red. This property is crucial for developing materials with specific optical properties for sensors, imaging, and light-emitting devices (Zhang et al., 2003).
Catalytic and Chemical Transformations
- Catalysis and Ligand Activation : The activation of nitriles, including those related to pyridyl-benzonitrile compounds, by metal ligand cooperation was demonstrated to involve reversible formation of ketimido- and enamido-rhenium complexes. This study highlights the dynamic nature of such compounds in catalytic processes and their potential role in designing new catalysts (Vogt et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-(2-methylpyridin-4-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-8-13(6-7-15-10)12-4-2-11(9-14)3-5-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVRMPFSEYNKMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290668 | |
Record name | 4-(2-Methyl-4-pyridinyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-4-pyridyl)benzonitrile | |
CAS RN |
1187168-27-9 | |
Record name | 4-(2-Methyl-4-pyridinyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methyl-4-pyridinyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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